N4-Benzoyl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)cytidine
Overview
Description
N4-Benzoyl-3’,5’-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)cytidine is a synthetic nucleoside analog. It is characterized by the presence of a benzoyl group at the N4 position and a disiloxane protecting group at the 3’ and 5’ positions of the cytidine molecule. This compound is primarily used in the field of nucleic acid chemistry, particularly in the synthesis of modified oligonucleotides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Benzoyl-3’,5’-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)cytidine typically involves multiple steps:
Protection of the 3’ and 5’ Hydroxyl Groups: The 3’ and 5’ hydroxyl groups of cytidine are protected using 1,1,3,3-tetraisopropyl-1,3-disiloxane. This step is crucial to prevent unwanted reactions at these positions during subsequent steps.
Benzoylation of the N4 Position: The N4 position of the cytidine is benzoylated using benzoyl chloride in the presence of a base such as pyridine. This step introduces the benzoyl protecting group at the N4 position.
Purification: The final product is purified using techniques such as column chromatography to obtain N4-Benzoyl-3’,5’-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)cytidine with high purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N4-Benzoyl-3’,5’-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)cytidine undergoes various chemical reactions, including:
Hydrolysis: The disiloxane protecting group can be removed under acidic or basic conditions to yield the free nucleoside.
Substitution Reactions: The benzoyl group at the N4 position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used for hydrolysis.
Substitution: Reagents such as amines or thiols can be used to substitute the benzoyl group under mild conditions
Major Products
Deprotected Nucleoside: Removal of the disiloxane group yields the free nucleoside.
Substituted Nucleosides: Substitution of the benzoyl group results in various modified nucleosides
Scientific Research Applications
N4-Benzoyl-3’,5’-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)cytidine has several applications in scientific research:
Nucleic Acid Synthesis: It is used in the synthesis of modified oligonucleotides for research in genetics and molecular biology.
Drug Development: The compound serves as a precursor for the development of antiviral and anticancer nucleoside analogs.
Biochemical Studies: It is employed in studies involving nucleic acid-protein interactions and the mechanisms of nucleic acid enzymes
Mechanism of Action
The mechanism of action of N4-Benzoyl-3’,5’-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)cytidine involves its incorporation into nucleic acids. The benzoyl and disiloxane groups protect the nucleoside during chemical synthesis, allowing for selective modifications. Once incorporated into nucleic acids, the protecting groups can be removed to yield the functional nucleoside, which can then participate in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
N4-Benzoylcytidine: Similar to N4-Benzoyl-3’,5’-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)cytidine but lacks the disiloxane protecting group.
3’,5’-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)cytidine: Similar but lacks the benzoyl group at the N4 position.
Uniqueness
N4-Benzoyl-3’,5’-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)cytidine is unique due to the presence of both benzoyl and disiloxane protecting groups. This dual protection allows for selective modifications and incorporation into nucleic acids, making it a valuable tool in nucleic acid chemistry .
Properties
IUPAC Name |
N-[1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-oxopyrimidin-4-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H43N3O7Si2/c1-17(2)39(18(3)4)35-16-22-25(37-40(38-39,19(5)6)20(7)8)24(32)27(36-22)31-15-14-23(30-28(31)34)29-26(33)21-12-10-9-11-13-21/h9-15,17-20,22,24-25,27,32H,16H2,1-8H3,(H,29,30,33,34)/t22-,24-,25-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIAUHQTSCWVMS-LYPBTDJXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si]1(OCC2C(C(C(O2)N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4)O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si]1(OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4)O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43N3O7Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434772 | |
Record name | N-[1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-oxopyrimidin-4-yl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70434772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
589.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69304-43-4 | |
Record name | N-Benzoyl-3′,5′-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]cytidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69304-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-oxopyrimidin-4-yl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70434772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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